3'-Fluoro-2'-methylbutyrophenone

Description

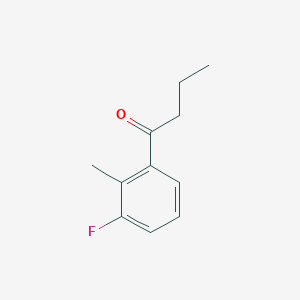

3'-Fluoro-2'-methylbutyrophenone is a fluorinated aromatic ketone characterized by a butyrophenone backbone (a four-carbon chain attached to a phenyl group) with a fluorine atom at the 3' position and a methyl group at the 2' position of the phenyl ring. Its molecular formula is C17H23FO3 (molecular weight: 294.37 g/mol), and it is registered under CAS number 898755-96-9 . This compound is often utilized as an intermediate in pharmaceutical synthesis, particularly in the development of antiviral and antimycobacterial agents, owing to the strategic placement of fluorine, which enhances metabolic stability and bioavailability .

Properties

IUPAC Name |

1-(3-fluoro-2-methylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-3-5-11(13)9-6-4-7-10(12)8(9)2/h4,6-7H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBMPFHBHHDCSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=CC=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-2’-methylbutyrophenone typically involves the introduction of a fluorine atom into the phenyl ring of butyrophenone derivatives. One common method is the fluorination of 2’-methylbutyrophenone using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of 3’-Fluoro-2’-methylbutyrophenone may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3’-Fluoro-2’-methylbutyrophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Fluoro-2’-methylbutyrophenone has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 3’-Fluoro-2’-methylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This results in the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-5'-fluoro-2'-methylbutyrophenone

- Structural Differences: Shares the same 3'-fluoro-2'-methylphenyl moiety but includes a 5,5-dimethyl-1,3-dioxan-2-yl group on the butyrophenone chain.

- Molecular Weight: 294.37 g/mol (identical to 3'-Fluoro-2'-methylbutyrophenone due to isomeric similarities) .

- Applications : Used in PET tracer synthesis (e.g., EGFR kinase inhibitors) . The dioxane ring may improve solubility or modulate steric effects during target binding.

3-(1,3-Dioxan-2-yl)-5'-fluoro-2'-methylpropiophenone

- Structural Differences: Features a propiophenone backbone (three-carbon chain) with a dioxane ring and 5'-fluoro-2'-methyl substitution.

- Molecular Weight : 252.28 g/mol .

- Physical Properties: Predicted boiling point of 362.4±32.0 °C and density of 1.133±0.06 g/cm³, suggesting lower volatility compared to butyrophenone analogs .

- Role: Likely serves as a precursor for heterocyclic drug candidates, such as triazinones with anti-HIV activity .

(+)-4'-Methoxy-(2S)-methylbutyrophenone

- Structural Differences : Replaces the 3'-fluoro group with a 4'-methoxy group and incorporates a chiral methyl group at the 2' position.

- Origin: A natural product isolated from the fungus Stagonospora nodorum using epigenetic modifiers .

Functional and Pharmacological Comparisons

Antiviral Activity

- 3'-Fluoro-2',3'-dideoxyuridine Derivatives: Fluorine at the 3' position in nucleosides (e.g., compound 6 in ) enhances anti-HIV activity by inhibiting reverse transcriptase (MIC: 1–2 μg/mL) . This highlights fluorine’s role in improving drug efficacy, a property likely shared by this compound in related contexts.

- 3'-Fluoro-2-thiomorpholinomethyl Benzophenone: Although structurally distinct, its fluorine substitution contributes to anti-HIV activity by stabilizing interactions with viral enzymes .

Antimycobacterial Activity

- 5-Alkynyl Pyrimidine Nucleosides: Fluorinated analogs like 3'-fluoro-2',3'-dideoxyuridine show potent activity against Mycobacterium tuberculosis (MIC90: 1–5 μg/mL) . The fluorine atom likely reduces enzymatic degradation, a feature extrapolated to fluorinated butyrophenones in drug design.

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|

| This compound | 294.37 | Not reported | Not reported | 3'-F, 2'-CH3, butyrophenone |

| 3-(1,3-Dioxan-2-yl)-5'-fluoro-2'-methylpropiophenone | 252.28 | 362.4±32.0 (predicted) | 1.133±0.06 (predicted) | 5'-F, 2'-CH3, propiophenone |

| 4'-Methoxy-(2S)-methylbutyrophenone | Not reported | Not reported | Not reported | 4'-OCH3, 2'-CH3 (chiral) |

Biological Activity

3'-Fluoro-2'-methylbutyrophenone is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the butyrophenone class, characterized by a phenyl group attached to a butyric acid derivative. The presence of a fluorine atom at the 3' position and a methyl group at the 2' position significantly influences its chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃F₁O |

| Molecular Weight | 220.24 g/mol |

| Functional Groups | Fluorine, Methyl, Ketone |

| Solubility | Moderately soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The fluorine atom enhances lipophilicity, potentially improving binding affinity to various receptors, particularly dopamine receptors. This interaction is crucial for its antipsychotic properties, as compounds in the butyrophenone class are known for their efficacy in treating schizophrenia and other psychotic disorders.

Key Mechanistic Insights:

- Dopamine Receptor Interaction: The compound exhibits selective binding to dopamine D2 receptors, which is essential for its antipsychotic effects.

- Inhibition of Enzymatic Activity: It may inhibit enzymes involved in neurotransmitter metabolism, thereby influencing neurotransmitter levels in the brain.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the structure of butyrophenones can significantly affect their biological activity. For instance, the introduction of different substituents at various positions on the phenyl ring alters binding affinity and selectivity towards specific receptor subtypes.

Notable SAR Findings:

- Fluorine Substitution: Enhances potency and selectivity towards dopamine receptors compared to non-fluorinated analogs.

- Methyl Group Positioning: The positioning of the methyl group affects the steric hindrance around the binding site, influencing receptor interaction dynamics.

Case Studies

Several studies have investigated the pharmacological effects of this compound:

- Antipsychotic Activity: A study evaluated the efficacy of this compound in animal models of schizophrenia. Results indicated a significant reduction in psychotic symptoms compared to control groups, supporting its potential as an antipsychotic agent.

- Neuroprotective Effects: Research has shown that this compound may exert neuroprotective effects by modulating oxidative stress pathways, which can be beneficial in neurodegenerative diseases.

- Comparative Analysis with Other Butyrophenones: In comparative studies with other compounds in the same class, this compound demonstrated superior binding affinity to dopamine receptors, suggesting it could be a lead compound for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.